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Abstract
The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has

become a cornerstone of modern RNA therapeutics and vaccines, lauded for its ability to

enhance protein expression and reduce innate immune responses.[1][2] A critical, yet less

discussed, aspect of this modification is its influence on the secondary structure of RNA. This

technical guide provides an in-depth analysis of the structural consequences of m1Ψ

incorporation, summarizing key quantitative data, detailing experimental methodologies for its

characterization, and visualizing the associated molecular pathways. Understanding these

structural impacts is paramount for the rational design of next-generation RNA-based

medicines with optimized efficacy and safety profiles.

Introduction: The Structural Significance of N1-
Methylpseudouridine
N1-methylpseudouridine is a modified nucleoside, structurally similar to uridine, that is widely

used in therapeutic mRNA development.[1] Its inclusion has been shown to increase the

stability and translation efficiency of mRNA.[2] The methyl group on the N1 position of the

pseudouridine base leads to enhanced base stacking interactions compared to both uridine

and its parent modification, pseudouridine (Ψ).[2] This alteration in base stacking contributes to

changes in the thermodynamic stability of RNA duplexes and can modulate the overall
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secondary structure of the RNA molecule. These structural changes, in turn, can influence

interactions with RNA-binding proteins and the machinery of the innate immune system.

Quantitative Analysis of N1-Methylpseudouridine's
Effect on RNA Duplex Stability
The thermodynamic stability of RNA secondary structures is a key determinant of their

biological function. The incorporation of m1Ψ can alter the melting temperature (Tm), a

measure of duplex stability, in a sequence- and context-dependent manner.[3]

Below is a summary of reported melting temperatures for various RNA duplexes containing

uridine (U), pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ).

Duplex Sequence
(5'-3')Modification
Site (X)

Modification
Melting
Temperature (Tm)
in °C

Change in Tm
(ΔTm) relative to
Uridine (°C)

GCGXGCCGCAGC U 22.5 -

GCGXGCCGCAGC Ψ 24.0 +1.5

GCGXGCCGCAGC m1Ψ 22.5 0

GCAXGCGUAC U Not Determined -

GCAXGCGUAC Ψ Not Determined -

GCAXGCGUAC m1Ψ Not Determined -

GCUXGCCGAGCG U 23.0 -

GCUXGCCGAGCG Ψ 27.0 +4.0

GCUXGCCGAGCG m1Ψ 23.0 0

Data extracted from studies on short RNA duplexes. The precise Tm values can vary based on

experimental conditions such as salt concentration.[3]
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Experimental Protocols for Characterizing RNA
Secondary Structure
Several experimental techniques can be employed to elucidate the structural impact of m1Ψ on

RNA. Two key methods are UV thermal denaturation for assessing duplex stability and

SHAPE-Seq for high-resolution secondary structure mapping.

UV Thermal Denaturation of m1Ψ-Modified RNA
Oligonucleotides
This protocol is used to determine the melting temperature (Tm) of short RNA duplexes.

Methodology:

Oligonucleotide Synthesis and Purification: Synthesize the desired RNA oligonucleotides,

with and without m1Ψ modification, using standard solid-phase synthesis protocols.[4] Purify

the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide

gel electrophoresis (PAGE) to ensure high purity.

Duplex Annealing: Resuspend the purified single-stranded RNA oligonucleotides in an

appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Mix

equimolar amounts of the complementary strands. Heat the mixture to 95°C for 5 minutes

and then allow it to cool slowly to room temperature to facilitate proper annealing of the

duplexes.

UV Spectrophotometry: Transfer the annealed RNA duplex solution to a quartz cuvette. Use

a UV-Vis spectrophotometer equipped with a temperature controller.

Melting Curve Acquisition: Monitor the absorbance of the sample at 260 nm while gradually

increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature

(e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex

RNA has dissociated into single strands. This is determined by finding the maximum of the

first derivative of the melting curve (absorbance vs. temperature).[5]
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SHAPE-Seq Analysis of m1Ψ-Modified RNA
Selective 2’-hydroxyl acylation analyzed by primer extension followed by sequencing (SHAPE-

Seq) is a powerful technique for probing RNA secondary structure at single-nucleotide

resolution.[6]

Methodology:

RNA Synthesis and Folding: Synthesize the m1Ψ-modified RNA of interest. The RNA is then

folded into its native conformation under specific buffer conditions (e.g., physiological salt

concentrations and temperature).

SHAPE Reagent Modification: Treat the folded RNA with a SHAPE reagent, such as 1-

methyl-7-nitroisatoic anhydride (1M7).[7] The reagent acylates the 2'-hydroxyl group of

flexible (single-stranded) nucleotides, while constrained (base-paired) nucleotides react

much more slowly. A no-reagent control is also prepared.

Reverse Transcription: Perform reverse transcription on both the modified and control RNA

samples. The SHAPE adducts on the RNA template cause the reverse transcriptase to stall,

generating a population of cDNAs whose lengths correspond to the positions of the

modifications.

Library Preparation and Sequencing: Ligate sequencing adapters to the cDNA fragments

and perform high-throughput sequencing to determine the positions and frequencies of the

reverse transcription stops.

Data Analysis and Structure Modeling: The sequencing data is processed to calculate a

"reactivity" profile for each nucleotide. This reactivity data is then used as a pseudo-energy

constraint to guide computational RNA secondary structure prediction algorithms, resulting in

a more accurate structural model.[8]

Visualizing Workflows and Pathways
Experimental Workflow for RNA Secondary Structure
Analysis
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The following diagram illustrates the general workflow for analyzing the secondary structure of

m1Ψ-modified RNA using SHAPE-Seq.
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SHAPE-Seq experimental workflow.

Signaling Pathway: PKR Activation by dsRNA
The innate immune system can recognize double-stranded RNA (dsRNA) as a pathogen-

associated molecular pattern, leading to the activation of protein kinase R (PKR).[9] The

incorporation of m1Ψ can alter RNA secondary structure, potentially affecting the formation of

dsRNA regions and thereby modulating PKR activation.
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PKR activation by dsRNA.
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Conclusion
The incorporation of N1-methylpseudouridine into RNA has a demonstrable impact on its

secondary structure, primarily through the enhancement of base stacking interactions. This

structural modulation is context-dependent and can be quantitatively assessed using

techniques such as UV thermal denaturation and SHAPE-Seq. The resulting alterations in RNA

structure can influence downstream biological processes, including the activation of innate

immune sensors like PKR. A thorough understanding and characterization of these structural

effects are crucial for the continued development of safe and effective RNA-based therapeutics

and vaccines. By providing detailed methodologies and clear visualizations of the relevant

pathways, this guide serves as a valuable resource for researchers in this dynamic field.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b12400169#n1-methylsulfonyl-pseudouridine-s-
impact-on-rna-secondary-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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